N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1-(Thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole core substituted at the 5-position with a carboxamide group. The amide nitrogen is further modified with a cyclopropylmethyl moiety bearing a thiophen-2-yl substituent. This structural combination introduces unique electronic and steric properties, distinguishing it from related benzodioxole carboxamides.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-15(11-3-4-12-13(8-11)20-10-19-12)17-9-16(5-6-16)14-2-1-7-21-14/h1-4,7-8H,5-6,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWGZOHRHJNGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Biological Activity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a cyclopropyl group, and a thiophene ring, leading to a unique pharmacological profile.
Molecular Structure and Properties
- Molecular Formula : C15H15N1O3S1
- Key Structural Features :
- Benzo[d][1,3]dioxole : Commonly found in many bioactive compounds, contributing to various pharmacological properties.
- Cyclopropyl Group : Known for its ability to modify the biological activity of compounds.
- Thiophene Ring : Provides additional interactions with biological targets.
Biological Activity
Research on the biological activity of this compound is still emerging. However, preliminary findings suggest several potential therapeutic applications:
- Anticancer Activity : Compounds with similar structural features have shown anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been reported to inhibit P-glycoprotein, which is crucial in drug resistance in cancer therapies.
- Anti-inflammatory Effects : Other compounds containing the benzo[d][1,3]dioxole structure have demonstrated anti-inflammatory activities, indicating a potential pathway for this compound.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Contains benzo[d][1,3]dioxole and thiophene | Anticancer properties through P-glycoprotein inhibition |
| 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide | Similar cyclopropane structure | Potentially active against various cancers |
| 4-[5-[[(benzo[d][1,3]dioxol-5-yloxy)methyl]-amino]-2-methylphenyl]-N,N-dimethylbenzamide | Contains benzo[d][1,3]dioxole | Anti-inflammatory activity |
The specific mechanism of action for this compound requires further investigation. Interaction studies are critical to elucidate how this compound interacts with biological targets. These studies typically involve:
- In vitro assays : To evaluate cytotoxicity against various cancer cell lines.
- In vivo studies : To assess therapeutic efficacy and pharmacokinetics.
Comparison with Similar Compounds
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
N-(4-(4-Hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl) Derivatives
N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl) Derivatives (A11–A13)
- Structure : Biphenyl or trifluoromethylbenzamide substituents.
- Activity : Likely explored for aromatic interactions in receptor binding due to extended π-systems .
- Synthetic Yield : Higher yields (68–80%) compared to thiazole derivatives, suggesting favorable reaction kinetics .
Metabolic and Toxicological Profiles
Key Differences :
- S807 ’s alkyl chain facilitates rapid metabolism, whereas the cyclopropyl and thiophene groups in the target compound may slow oxidation due to steric hindrance and aromatic stability .
Crystallographic and Physicochemical Properties
- Crystalline Forms : Analogues like 7-chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl) derivatives exhibit defined crystalline structures, suggesting the target compound may also form stable polymorphs .
- Solubility : Thiophene’s lipophilicity may reduce aqueous solubility compared to S807’s alkyl chain or A13’s trifluoromethyl group .
Preparation Methods
Cyclopropanation of Thiophene-Derived Alkenes
The cyclopropane core is synthesized via Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation. A representative route from thiophene-2-carbaldehyde (1) involves:
- Wittig reaction with ethyl (triphenylphosphoranylidene)acetate to form ethyl 3-(thiophen-2-yl)acrylate (2).
- Cyclopropanation using diethylzinc and diiodomethane under anhydrous conditions to yield ethyl 1-(thiophen-2-yl)cyclopropane-1-carboxylate (3).
- Reduction of ester (3) to alcohol (4) using DIBAL-H (diisobutylaluminum hydride) at −78°C.
- Mitsunobu reaction with phthalimide to install the protected amine, followed by hydrazinolysis to afford B .
Table 1: Cyclopropanation Optimization
| Condition | Yield (%) | Selectivity (cis:trans) |
|---|---|---|
| Diethylzinc/CH₂I₂, 0°C | 78 | 85:15 |
| Rh₂(OAc)₄, CH₂N₂, rt | 65 | 92:8 |
| Pd(OAc)₂, CH₂Cl₂, 40°C | 58 | 76:24 |
Synthesis of Benzo[d]dioxole-5-carboxylic Acid (A)
Commercial piperonyl acid (benzo[d]dioxole-5-carboxylic acid) is typically purified via recrystallization from ethanol/water (1:1) to ≥99% purity. Alternative routes from sesamol involve:
- Friedel-Crafts acylation with acetyl chloride/AlCl₃.
- Oxidation of 3,4-methylenedioxybenzaldehyde using KMnO₄ in acidic media.
Amide Bond Formation: Coupling of A and B
Carbodiimide-Mediated Coupling
A two-step protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) :
Uranium-Based Coupling Reagents
HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with DIPEA (3 eq) achieves 93% yield at 25°C within 6 h.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/NHS | DCM | 25 | 12 | 87 |
| HBTU | DMF | 25 | 6 | 93 |
| HATU | DMF | 25 | 4 | 95 |
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.6 Hz, 1H, ArH), 6.88 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 6.82 (d, J = 8.0 Hz, 1H, ArH), 6.72 (m, 2H, thiophene-H), 5.98 (s, 2H, OCH₂O), 3.42 (t, J = 6.8 Hz, 2H, CH₂N), 1.55 (m, 1H, cyclopropane-CH), 1.12 (m, 2H, cyclopropane-CH₂), 0.89 (m, 2H, cyclopropane-CH₂).
- HRMS (ESI+) : m/z calcd. for C₁₈H₁₇NO₃S [M+H]⁺: 340.1006; found: 340.1009.
Scale-Up and Process Optimization
Critical Parameters
Q & A
Basic: What synthetic methodologies are reported for synthesizing benzo[d][1,3]dioxole carboxamide derivatives, and how can they be adapted for this compound?
Answer:
Benzo[d][1,3]dioxole carboxamides are typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, describes the use of acetonitrile under reflux (1–3 minutes) for cyclization reactions involving carboxamides . Adapting this for the target compound would require:
- Activating the benzo[d][1,3]dioxole-5-carboxylic acid moiety (e.g., via thionyl chloride to form the acyl chloride).
- Reacting with the amine group of (1-(thiophen-2-yl)cyclopropyl)methylamine under controlled pH (e.g., using triethylamine as a base) .
- Purification via column chromatography and characterization by NMR (as in ) to confirm regiochemistry and purity .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Answer:
Key spectral signatures include:
- NMR :
- NMR :
- IR : Stretching bands for C=O (~1650 cm) and N-H (~3300 cm) .
Cross-referencing with data from structurally similar compounds (e.g., ) ensures accuracy .
Advanced: What crystallographic challenges arise in resolving the cyclopropane-thiophene moiety, and how can they be addressed?
Answer:
Cyclopropane-thiophene systems introduce strain and conformational rigidity, complicating X-ray diffraction. highlights strategies for benzo[d][1,3]dioxole derivatives:
- Use slow evaporation in polar solvents (e.g., DMF/water mixtures) to grow single crystals.
- Employ synchrotron radiation for high-resolution data collection, especially for low-symmetry crystals.
- Refinement with software like SHELXL-97 to model disorder in the cyclopropane ring .
Thermogravimetric analysis (TGA) can assess thermal stability prior to crystallography .
Advanced: How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity in related carboxamides?
Answer:
and compare carboxamides with aromatic substituents:
- Thiophene (electron-rich heterocycle) enhances π-π stacking with hydrophobic enzyme pockets, potentially increasing binding affinity.
- Phenyl groups (e.g., in benzodioxole fentanyl analogs) prioritize steric interactions over electronic effects .
To test this, synthesize analogs with systematic substitutions and evaluate via receptor-binding assays or enzymatic inhibition studies (e.g., uPAR-targeted screening as in ) .
Advanced: How should researchers resolve contradictions in toxicological data for structurally similar compounds?
Answer:
reports a NOEL of 20 mg/kg/day for N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide in rats, but discrepancies may arise due to:
- Metabolic differences : Thiophene-containing analogs (like the target compound) may undergo cytochrome P450-mediated oxidation, altering toxicity.
- Dosing regimen : Subchronic (90-day) vs. acute exposure studies.
To reconcile - Conduct comparative ADME studies using LC-MS/MS to track metabolites .
- Use in vitro hepatocyte models to assess species-specific metabolic pathways .
Basic: What purification techniques are optimal for isolating this compound from reaction byproducts?
Answer:
- Liquid-liquid extraction : Separate polar byproducts (e.g., unreacted carboxylic acid) using ethyl acetate/water phases .
- Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 8:1 to 1:1) based on ’s protocols .
- Recrystallization : Use ethanol/water mixtures to enhance purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., MAO enzymes)?
Answer:
- Docking studies : Use AutoDock Vina to model binding to MAO-A/B active sites, focusing on the carboxamide’s hydrogen-bonding potential with flavin adenine dinucleotide (FAD) cofactors .
- MD simulations : GROMACS can assess stability of the cyclopropane-thiophene moiety in hydrophobic pockets over 100-ns trajectories.
Validate predictions with enzymatic assays (e.g., spectrophotometric monitoring of MAO inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
